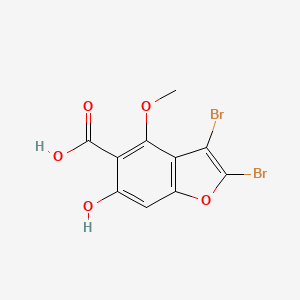![molecular formula C15H10ClFN2O3S B12900657 1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]- CAS No. 540740-89-4](/img/structure/B12900657.png)
1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]- is a compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a 5-chloro substitution on the indole ring and a 4-fluorophenylsulfonyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]- typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Chlorination: The 5-chloro substitution can be achieved by treating the indole derivative with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The 4-fluorophenylsulfonyl group can be introduced by reacting the indole derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds, acidic or basic catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including cancer and viral infections.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit brain-type glycogen phosphorylase, which plays a role in glucose metabolism and energy production in cells . This inhibition can lead to reduced glucose levels and improved cellular energy metabolism, making it a potential therapeutic agent for conditions such as cerebral ischemia .
Comparison with Similar Compounds
1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]- can be compared with other indole derivatives, such as:
5-Chloro-N-phenyl-1H-indole-2-carboxamide: Similar structure but lacks the 4-fluorophenylsulfonyl group, which may result in different biological activities.
Indole-3-carboxamide derivatives: These compounds have the carboxamide group at the 3-position instead of the 2-position, leading to variations in their chemical and biological properties.
Indole-2-carboxylic acid derivatives: These compounds contain a carboxylic acid group instead of a carboxamide group, which can affect their reactivity and biological activities.
The unique combination of the 5-chloro and 4-fluorophenylsulfonyl groups in 1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]- contributes to its distinct chemical properties and potential therapeutic applications.
Properties
CAS No. |
540740-89-4 |
|---|---|
Molecular Formula |
C15H10ClFN2O3S |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
5-chloro-3-(4-fluorophenyl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H10ClFN2O3S/c16-8-1-6-12-11(7-8)14(13(19-12)15(18)20)23(21,22)10-4-2-9(17)3-5-10/h1-7,19H,(H2,18,20) |
InChI Key |
ULPXRCVFLIOJIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


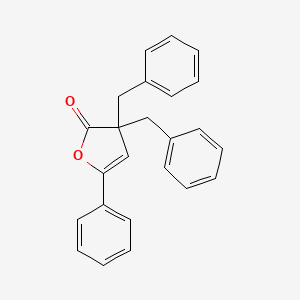
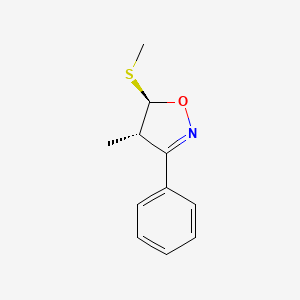
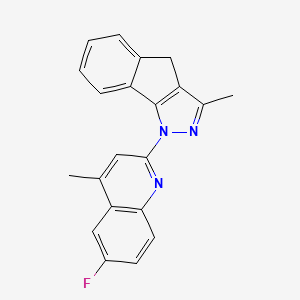



![N-Isopropylcyclohepta[b]pyrrol-2-amine](/img/structure/B12900621.png)
![5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12900629.png)
![7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B12900633.png)
![N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide](/img/structure/B12900641.png)
![4-Chloro-5-({[(2-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12900643.png)
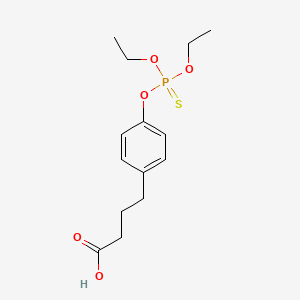
![[3,3'-Bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12900652.png)
